(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures, including pyridazine, pyrrolidine, and thiophene. These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with thiophene derivatives.
Pyridazine Intermediate Synthesis: Pyridazine derivatives can be synthesized through the reaction of hydrazine with diketones or ketoesters under acidic or basic conditions.
Pyrrolidine Intermediate Synthesis: Pyrrolidine rings are often constructed from cyclic or acyclic precursors, such as the cyclization of amino alcohols or the reduction of pyrroles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Amino or thiol-substituted methanone derivatives.
Scientific Research Applications
(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrrolidine Derivatives: Widely used in medicinal chemistry for their ability to modulate biological targets.
Thiophene Derivatives: Commonly used in the development of materials with unique electronic properties.
Properties
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHTAZEILJZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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